![molecular formula C12H24O3 B12560141 [(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol CAS No. 172547-16-9](/img/structure/B12560141.png)
[(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol is an organic compound with a complex structure that includes a dioxolane ring and a hexyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol typically involves the reaction of hexyl alcohol with 2,2-dimethyl-1,3-dioxolane-4-methanol under acidic conditions. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-purity starting materials and optimized reaction parameters ensures the consistent production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
[(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hexyl ketone, while reduction can produce hexyl alcohol.
Applications De Recherche Scientifique
[(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and drug development applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which [(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dioxolane ring and hexyl side chain play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Specific pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction.
Comparaison Avec Des Composés Similaires
[(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but with different substituents, leading to variations in chemical properties and applications.
This compound:
The uniqueness of this compound lies in its specific combination of the dioxolane ring and hexyl side chain, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
172547-16-9 |
|---|---|
Formule moléculaire |
C12H24O3 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
[(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C12H24O3/c1-4-5-6-7-8-10-11(9-13)15-12(2,3)14-10/h10-11,13H,4-9H2,1-3H3/t10-,11-/m0/s1 |
Clé InChI |
VQEGHRLDYQCXAR-QWRGUYRKSA-N |
SMILES isomérique |
CCCCCC[C@H]1[C@@H](OC(O1)(C)C)CO |
SMILES canonique |
CCCCCCC1C(OC(O1)(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






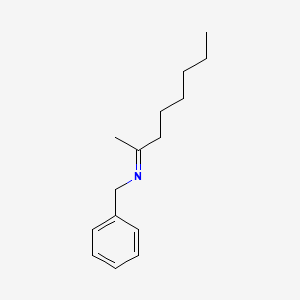
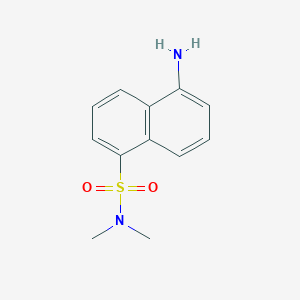
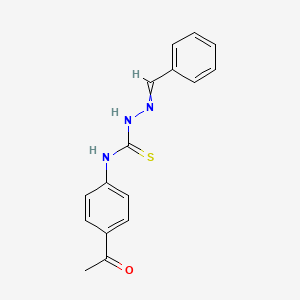
![5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole](/img/structure/B12560091.png)
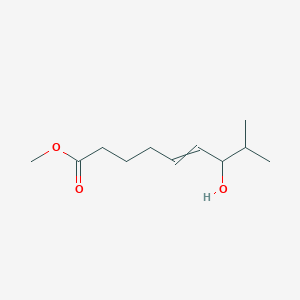
diphenyl-lambda~5~-phosphane](/img/structure/B12560097.png)
![1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B12560098.png)
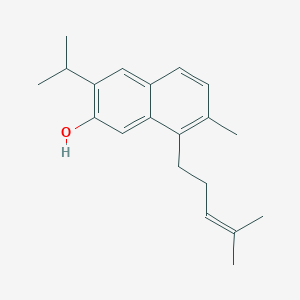
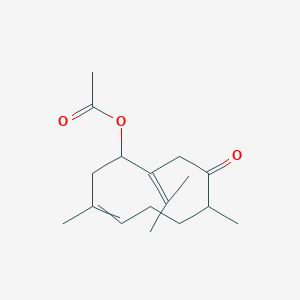
![4,4'-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde](/img/structure/B12560123.png)
